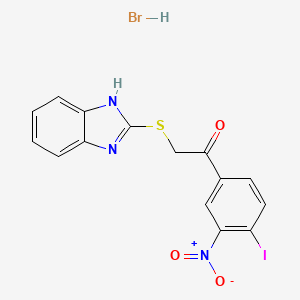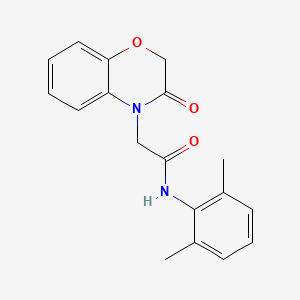![molecular formula C17H16N2O2 B6084035 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, also known as MBP, is a synthetic compound that has been widely used in scientific research. MBP is a derivative of benzoxazole and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves binding to the hydrophobic core of amyloid fibrils. The benzoxazole moiety of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide inserts into the hydrophobic core of amyloid fibrils, while the 4-methylphenyl group interacts with the surface of the fibrils. This binding induces a conformational change in N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, which leads to the emission of fluorescence.
Biochemical and Physiological Effects:
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide also inhibits the formation of reactive oxygen species (ROS) and protects cells from oxidative stress. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments include its high sensitivity and specificity for the detection of amyloid fibrils, its ability to inhibit the aggregation of Aβ peptides, and its anti-oxidative and anti-inflammatory properties. However, the limitations of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited application in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in scientific research. One direction is the development of more efficient synthesis methods for N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide and its derivatives. Another direction is the optimization of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide for in vivo imaging of amyloid fibrils. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Finally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a tool for the study of protein aggregation and misfolding.
Synthesemethoden
The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 4-methylphenylacetic acid with 2-aminobenzoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide by reacting with propanoyl chloride. The overall yield of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been widely used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide binds to amyloid fibrils with high affinity and emits fluorescence upon binding, which allows for the detection and quantification of amyloid fibrils.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)18-13-8-9-15-14(10-13)19-17(21-15)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWYJHBCHGAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)
![11-(2-furyl)-10-hexanoyl-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6084002.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)

![3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B6084017.png)
![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)